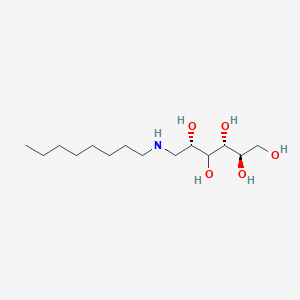
N-n-Octyl-D-glucamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-Octyl-D-glucamine: is a chemical compound with the molecular formula C14H31NO5 1-deoxy-1-(octylamino)-D-glucitol . This compound is characterized by its octyl group attached to the nitrogen atom of the glucamine structure. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-n-Octyl-D-glucamine can be synthesized through the reductive amination of D-glucose. The process involves the reaction of D-glucose with octylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-n-Octyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The octyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of simpler amines and alcohols.
Substitution: Formation of substituted glucamines with different functional groups
Scientific Research Applications
N-n-Octyl-D-glucamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-n-Octyl-D-glucamine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl group provides hydrophobic properties, while the glucamine moiety offers multiple hydrogen bonding sites. These interactions enable the compound to bind selectively to specific molecules, making it effective in chiral separation and other applications .
Comparison with Similar Compounds
N-Methyl-D-glucamine: Similar structure but with a methyl group instead of an octyl group.
N-Ethyl-D-glucamine: Contains an ethyl group instead of an octyl group.
N-Decanoyl-N-methylglucamine: Features a decanoyl group attached to the nitrogen atom
Uniqueness: N-n-Octyl-D-glucamine is unique due to its longer octyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as in detergents and surfactants. Its ability to form strong hydrogen bonds also enhances its utility in chiral separation and molecular recognition .
Properties
Molecular Formula |
C14H31NO5 |
|---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
(2R,3R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13?,14+/m0/s1 |
InChI Key |
ZRRNJJURLBXWLL-QEFRMZAXSA-N |
Isomeric SMILES |
CCCCCCCCNC[C@@H](C([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















